molecular formula C9H10N2O3 B12997105 3-(2-Nitrophenyl)propanamide

3-(2-Nitrophenyl)propanamide

Cat. No.: B12997105
M. Wt: 194.19 g/mol
InChI Key: KADQHJDUFKAUEB-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of propanamide, where a nitrophenyl group is attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Nitrophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with nitromethane in the presence of a base to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-(2-nitrophenyl)propan-1-ol, which is subsequently converted to this compound through an amide formation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propanamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)propanamide
  • 3-(3-Nitrophenyl)propanamide
  • 3-(2-Nitrophenyl)propanoic acid

Uniqueness

3-(2-Nitrophenyl)propanamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

3-(2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQHJDUFKAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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